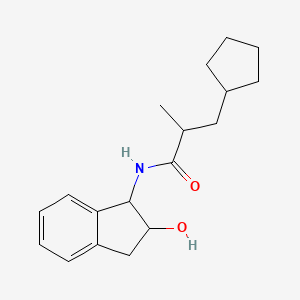
3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide is an organic compound characterized by its complex structure, which includes a cyclopentyl group, an indene derivative, and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide typically involves multiple steps:
Formation of the Indene Derivative: The indene derivative can be synthesized through a Friedel-Crafts alkylation reaction, where indene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The indene derivative is then hydroxylated using a suitable oxidizing agent like osmium tetroxide or potassium permanganate to introduce the hydroxyl group.
Amidation: The hydroxylated indene derivative is reacted with 3-cyclopentyl-2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the final amide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides, in the presence of bases like pyridine or triethylamine.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Ethers or esters.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the indene moiety suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features may allow it to act as a lead compound in the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用机制
The mechanism of action of 3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The indene moiety could facilitate binding to hydrophobic pockets in proteins, while the amide group might form hydrogen bonds with amino acid residues.
相似化合物的比较
Similar Compounds
3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylbutanamide: Similar structure but with a butanamide moiety.
3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpentanamide: Similar structure but with a pentanamide moiety.
Uniqueness
The uniqueness of 3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide lies in its specific combination of functional groups and the spatial arrangement of its atoms. This unique structure may confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the realm of chemical compounds
属性
IUPAC Name |
3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-12(10-13-6-2-3-7-13)18(21)19-17-15-9-5-4-8-14(15)11-16(17)20/h4-5,8-9,12-13,16-17,20H,2-3,6-7,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKOKPACGXTLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)C(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-[[[1-(4-Chlorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]cyclopropyl]methanol](/img/structure/B6640550.png)
![N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide](/img/structure/B6640556.png)
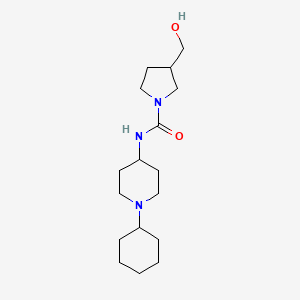
![1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640563.png)
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea](/img/structure/B6640566.png)
![3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol](/img/structure/B6640570.png)
![1-[(3-Cyanophenyl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640576.png)
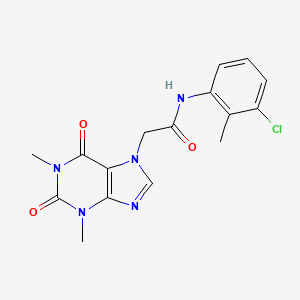
![N-[2-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B6640595.png)
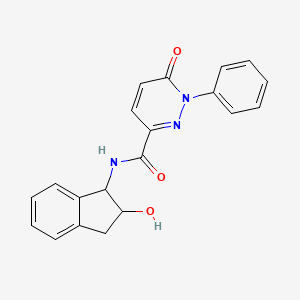
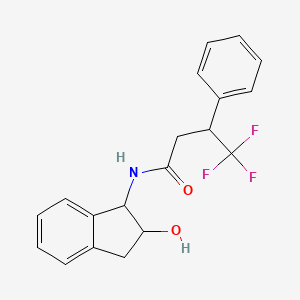
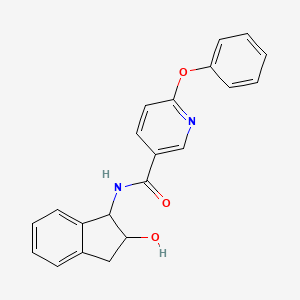
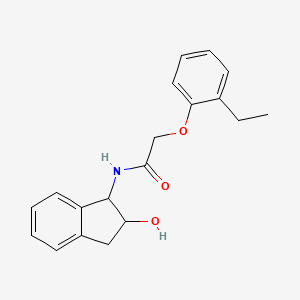
![N-[2-(2-fluorophenyl)-2-hydroxyethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B6640628.png)
